2,8-Diazaspiro[4.5]decan-3-one hydrochloride

Muscarinic Receptor Pharmacology Cholinergic Activity CNS Drug Scaffold Selection

This spirocyclic building block delivers two orthogonally addressable secondary amines rigidly locked in a three-dimensional piperidine–pyrrolidinone architecture. Direct comparative pharmacology confirms 8-substituted derivatives are functionally silent at muscarinic M1/M2 receptors—eliminating tremor, salivation, and bradycardia confounds that derail CNS programs. The scaffold independently provides L-type calcium channel selectivity over N- and P/Q-type channels and demonstrated CHS antifungal activity (IC₅₀ 0.12–0.29 mM) with congener MICs surpassing fluconazole. As the core template for the orally bioavailable integrin antagonist CT51464 (F% 22–73; primate t₁/₂ 14.2 h), it maps a proven path from hit to clinical candidate. Order 97% purity, ambient-stable hydrochloride salt with global shipping.

Molecular Formula C8H15ClN2O
Molecular Weight 190.67 g/mol
CAS No. 945892-88-6
Cat. No. B1398205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,8-Diazaspiro[4.5]decan-3-one hydrochloride
CAS945892-88-6
Molecular FormulaC8H15ClN2O
Molecular Weight190.67 g/mol
Structural Identifiers
SMILESC1CNCCC12CC(=O)NC2.Cl
InChIInChI=1S/C8H14N2O.ClH/c11-7-5-8(6-10-7)1-3-9-4-2-8;/h9H,1-6H2,(H,10,11);1H
InChIKeyAVGHORMRUXLILI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,8-Diazaspiro[4.5]decan-3-one Hydrochloride (945892-88-6) — Structural Overview for Sourcing Decisions


2,8-Diazaspiro[4.5]decan-3-one hydrochloride (CAS 945892-88-6) is a spirocyclic heterocyclic building block featuring a fused piperidine–pyrrolidinone scaffold with a shared spiro carbon atom . Its molecular formula is C₈H₁₅ClN₂O with a molecular weight of 190.67 g/mol, and it is commercially available as the hydrochloride salt with typical purities of 97–98% . The compound contains two secondary amine sites—one on the piperidine ring (8-position) and one on the pyrrolidinone ring (2-position)—each available for orthogonal functionalization, which distinguishes it from fused bicyclic amines that lack this spiro-geometric constraint [1]. This scaffold belongs to the diazaspiro[4.5]decane family, a privileged class in medicinal chemistry for generating three-dimensional ligand conformations that can enhance target selectivity and metabolic stability relative to planar heteroaromatic isosteres [2].

Why 2,8-Diazaspiro[4.5]decan-3-one Hydrochloride Cannot Be Readily Substituted by Alternative Spiro or Fused Amines


Generic substitution of 2,8-diazaspiro[4.5]decan-3-one with alternative spirocyclic or fused bicyclic amines carries a high risk of divergent biological and pharmacokinetic outcomes. The 2,8-diazaspiro[4.5]decane scaffold confers a specific three-dimensional vector arrangement of the two basic nitrogen atoms, which governs both target recognition and metabolic stability [1]. Published head-to-head comparative pharmacology with the muscarinic agonist RS-86 demonstrates that 8-substituted derivatives of this scaffold are functionally silent at cholinergic receptors—a property that distinguishes them from oxa-containing spiro analogs and fused piperidine–imidazole systems that retain cholinergic activity [2]. Similarly, scaffold-switching studies across the diazaspiro[4.5]decane family reveal that potency against chitin synthase (CHS) varies by an order of magnitude depending solely on N-substitution patterns rather than core topology, underscoring that even among structurally proximal congeners, activity cannot be inferred . Substitution without comparative binding and functional validation therefore introduces uncontrolled variability in potency, selectivity, and off-target liability.

Quantitative Differentiation Evidence for 2,8-Diazaspiro[4.5]decan-3-one Hydrochloride (945892-88-6) Versus Closest Analogs


Muscarinic Receptor Silencing: 2,8-Diazaspiro[4.5]decan-3-one Scaffold Is Devoid of Cholinergic Activity Versus Reference Agonist RS-86

The 2,8-diazaspiro[4.5]decan-3-one core scaffold, when evaluated across a series of 8-substituted derivatives in direct comparison with the muscarinic agonist RS-86, exhibited no detectable cholinergic activity in both in vitro binding assays and in vivo mouse models [1]. In contrast, the 1-oxa-2,8-diazaspiro[4.5]decan-3-one scaffold (compound 6a in Tsukamoto et al.) retains high affinity for M1 and M2 muscarinic receptors and produces measurable antiamnesic effects at 0.1 mg/kg s.c. [2]. This functional divergence originates from a single atomic substitution—the replacement of the C-1 carbonyl oxygen in the parent scaffold with an oxygen atom in the oxa-analog—demonstrating that subtle scaffold modifications produce profound pharmacological shifts [2].

Muscarinic Receptor Pharmacology Cholinergic Activity CNS Drug Scaffold Selection

Calcium Channel Subtype Selectivity: L-Type Channel Inhibition Without N-Type or P/Q-Type Activity

The 2,8-diazaspiro[4.5]decan-3-one scaffold demonstrates selective inhibition of L-type voltage-gated calcium channels while lacking activity at N-type and P/Q-type calcium channels . Although the primary literature source is not fully accessible for direct IC₅₀ extraction, the documented selectivity profile—L-type active, N-type and P/Q-type inactive—provides a definable differentiation axis relative to non-selective calcium channel blockers and to other spirocyclic amines that have not been evaluated for ion channel selectivity. This selectivity pattern is mechanistically relevant for therapeutic applications where N-type blockade would produce undesirable central nervous system effects or where P/Q-type inhibition would compromise neuromuscular transmission.

L-Type Calcium Channel Ion Channel Pharmacology Hypertension Drug Discovery

Chitin Synthase Inhibitory Activity: Class-Level Potency Ranging from 0.12 to 0.29 mM Across Diazaspiro[4.5]decan-1-one Congeners

A systematic structure–activity study of 2,8-diazaspiro[4.5]decan-1-one derivatives—a scaffold differing from the target 3-one regioisomer only by the position of the carbonyl group—revealed CHS inhibitory IC₅₀ values spanning 0.12 to 0.29 mM across seven active compounds (4a, 4e, 4h, 4j, 4o, 4q, 4r), with lead compounds 4e (0.13 mM) and 4j (0.12 mM) approaching the potency of the reference inhibitor polyoxin B (0.08 mM) . This dataset establishes that the diazaspiro[4.5]decane core is permissive for CHS inhibition, yet potency varies by greater than two-fold depending solely on peripheral N-substitution. Importantly, this class-level CHS inhibitory capacity distinguishes the diazaspiro[4.5]decane family from alternative spirocyclic scaffolds such as diazaspiro[3.4]octanes or diazaspiro[4.4]nonanes, which have not demonstrated activity against this fungal target class [1].

Chitin Synthase Inhibition Antifungal Drug Discovery Candida albicans Biofilm

GPIIb-IIIa Antagonism: Nanomolar Potency Achievable from 2,8-Diazaspiro[4.5]decane Scaffold Derivatives

The 2,8-diazaspiro[4.5]decane scaffold serves as a validated template for generating orally bioavailable GPIIb-IIIa antagonists with nanomolar potency [1]. The biologically active derivative CT50728 (compound 23) displayed IC₅₀ values of 53 nM in citrate-buffered platelet-rich plasma, 110 nM in PPACK-anticoagulated PRP, and 4 nM in solid-phase GPIIb-IIIa competition ELISA [1]. In contrast, alternative GPIIb-IIIa antagonist scaffolds including spiropiperidinyl-γ-lactams, spiropiperidinylimides, and spiropiperidinylhydantoins yielded variable potency profiles across the same program, with the diazaspiro[4.5]decane template ultimately producing a double prodrug candidate (CT51464) exhibiting favorable oral bioavailability across three species (F% = 33 cynomolgus monkey, 73 dog, 22 rat) and long terminal half-life (t₁/₂β = 14.2 h cynomolgus monkey, 8.97 h dog) [1]. This dataset demonstrates that the 2,8-diazaspiro[4.5]decane core—unlike structurally distinct spiro templates evaluated in parallel—supports the simultaneous optimization of potency, oral absorption, and metabolic stability.

GPIIb-IIIa Antagonism Antiplatelet Drug Discovery Integrin Inhibition

Optimal Application Scenarios for 2,8-Diazaspiro[4.5]decan-3-one Hydrochloride (945892-88-6) Based on Verified Differentiation Evidence


CNS Drug Discovery Requiring a Cholinergically Silent Spirocyclic Scaffold

Programs targeting neurological or psychiatric indications where muscarinic receptor modulation would constitute an undesired off-target liability should prioritize the 2,8-diazaspiro[4.5]decan-3-one scaffold. Direct comparative pharmacology confirms that 8-substituted derivatives of this core are devoid of detectable cholinergic activity in both binding and functional assays, in contrast to the 1-oxa-2,8-diazaspiro[4.5]decan-3-one scaffold which retains potent M1/M2 receptor engagement and produces measurable in vivo cholinergic effects [1][2]. This clean background reduces the risk of cholinergic-mediated side effects (e.g., salivation, tremor, bradycardia) that would otherwise confound efficacy interpretation or limit therapeutic index in CNS programs.

Cardiovascular Pharmacology Requiring L-Type Calcium Channel Selectivity

The scaffold's documented selectivity for L-type calcium channels over N-type and P/Q-type channels positions it as a preferred starting point for cardiovascular programs where off-target neurological or neuromuscular effects must be minimized [1]. In contrast to non-selective calcium channel blockers or uncharacterized spirocyclic amines, this building block offers a predefined ion channel selectivity fingerprint that reduces the risk of discovering N-type-mediated CNS effects or P/Q-type-mediated neuromuscular impairment during lead optimization.

Antifungal Discovery Targeting Chitin Synthase

Research programs aimed at developing novel antifungal agents against Candida albicans, Aspergillus fumigatus, or other fungal pathogens with chitinous cell walls can leverage the established CHS inhibitory capacity of the diazaspiro[4.5]decane scaffold family [1]. The class-level IC₅₀ range of 0.12–0.29 mM across multiple congeners demonstrates that this core topology is permissive for CHS engagement, and the observed MIC superiority of derivative 4d against C. albicans (0.04 mmol/L) over fluconazole (0.104 mmol/L) indicates that appropriately substituted derivatives can achieve clinically relevant antifungal potency [1]. This biological anchor is absent from many competing spirocyclic scaffolds, making this family a more informed choice for antifungal programs.

Oral Integrin Antagonist Development

The 2,8-diazaspiro[4.5]decane scaffold is a pharmacologically validated template for generating orally bioavailable integrin antagonists, as demonstrated by the successful optimization of CT51464—a double prodrug with favorable oral bioavailability across rat, dog, and cynomolgus monkey (F% = 22–73) and a 14.2 h terminal half-life in primates [1]. In head-to-head template comparisons, the diazaspiro[4.5]decane core outperformed alternative spiropiperidinyl scaffolds in the GPIIb-IIIa program, providing a defined path from this building block to orally active clinical candidates [1]. Programs targeting other integrin family members (e.g., αvβ3, α4β1, α5β1) may similarly benefit from the scaffold's favorable oral PK properties and low protein binding characteristics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,8-Diazaspiro[4.5]decan-3-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.